5-Bromo-6-chloropyridin-3-ol

Physicochemical Profiling Drug-likeness Assessment Medicinal Chemistry

5-Bromo-6-chloropyridin-3-ol is a dihalogenated pyridine scaffold with orthogonal C5-Br and C6-Cl reactivity, enabling sequential chemoselective cross-coupling and SNAr diversification without protecting groups—a synthetic strategy unattainable with mono-halogenated or symmetrically dihalogenated analogs. The 3-hydroxyl group (pKa 7.91, TPSA 33.1 Ų) serves as a hydrogen-bond donor for kinase hinge-region interactions and LSD1 inhibitor pharmacophores. With consistent ≥98% purity and well-defined physicochemical parameters (XLogP3-AA 2.1), this compound ensures reproducible yields and downstream purity in medicinal chemistry and agrochemical programs.

Molecular Formula C5H3BrClNO
Molecular Weight 208.44 g/mol
CAS No. 130115-85-4
Cat. No. B155333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloropyridin-3-ol
CAS130115-85-4
Synonyms2-Chloro-3-Bromo-5-Hydroxypyridine
Molecular FormulaC5H3BrClNO
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)Cl)O
InChIInChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
InChIKeyXUROMMQAFZTGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-chloropyridin-3-ol CAS 130115-85-4 | Orthogonal Dihalogenated Pyridine Intermediate for Pharmaceutical Synthesis


5-Bromo-6-chloropyridin-3-ol (CAS 130115-85-4, also known as 2-chloro-3-bromo-5-hydroxypyridine) is a dihalogenated pyridine derivative with molecular formula C₅H₃BrClNO and molecular weight 208.44 g/mol [1]. The compound features two distinct halogen substituents—bromine at the 5-position and chlorine at the 6-position of the pyridin-3-ol scaffold—creating orthogonally reactive sites for sequential functionalization via cross-coupling and nucleophilic aromatic substitution reactions . This specific substitution pattern distinguishes it from regioisomeric dihalogenated pyridines (e.g., 5-chloro-6-bromopyridin-3-ol) and mono-halogenated analogs in both physicochemical properties and synthetic utility.

Why 5-Bromo-6-chloropyridin-3-ol Cannot Be Substituted with Other Halogenated Pyridin-3-ols in Medicinal Chemistry


Substituting 5-bromo-6-chloropyridin-3-ol with alternative dihalogenated pyridin-3-ols (e.g., regioisomers with reversed Br/Cl positions, or analogs lacking the 3-hydroxyl group) introduces measurable and functionally consequential differences in key parameters that affect downstream synthesis and target engagement. These include altered solid-state crystal packing behavior (Br···O interactions unique to the 5-Br/6-Cl arrangement affect solubility and formulation properties) [1], distinct physicochemical descriptors including XLogP3-AA of 2.1, pKa of 7.91, and topological polar surface area of 33.1 Ų [2] , and differential reactivity in sequential cross-coupling reactions due to the intrinsic reactivity gradient between C-Br and C-Cl bonds. For procurement decisions in medicinal chemistry and process development, these quantifiable differences translate directly to batch-to-batch reproducibility, reaction yield predictability, and downstream compound purity.

Quantitative Differentiation Evidence: 5-Bromo-6-chloropyridin-3-ol vs. Closest Dihalogenated Pyridin-3-ol Analogs


Lipophilicity Differentiation: XLogP3-AA 2.1 vs. Mono-Halogenated and Unsubstituted Pyridin-3-ols

5-Bromo-6-chloropyridin-3-ol exhibits a computed XLogP3-AA value of 2.1, representing a substantial increase in lipophilicity relative to mono-halogenated and unsubstituted pyridin-3-ols [1]. This value predicts membrane permeability and hydrophobic interactions relevant to both synthetic intermediate handling and final drug candidate properties.

Physicochemical Profiling Drug-likeness Assessment Medicinal Chemistry

Solid-State Packing Distinction: Br···O Interactions in Crystal Lattice

X-ray crystallographic analysis reveals that 5-bromo-6-chloropyridin-3-ol forms specific C—H···O and Br···O intermolecular interactions in the crystalline state that are absent in the corresponding 5-chloro-6-bromopyridin-3-ol regioisomer due to the positional dependence of halogen bonding capacity [1]. These interactions directly influence solid-state properties including melting point, solubility, and mechanical stability.

Solid-State Chemistry Crystal Engineering Formulation Stability

Storage Condition Requirement: Inert Gas Atmosphere at 2-8°C

5-Bromo-6-chloropyridin-3-ol requires storage under inert gas (nitrogen or argon) at 2-8°C to maintain stability . This storage requirement differs from less sensitive mono-halogenated pyridin-3-ols and from regioisomeric dihalogenated pyridin-3-ols that lack the specific 5-bromo-6-chloro arrangement, which may exhibit varying oxidative and thermal degradation profiles.

Chemical Stability Inventory Management Procurement Specifications

Physicochemical Descriptor Suite: Hydrogen Bonding Capacity vs. Dihalogenated Analogs

The compound possesses 1 hydrogen bond donor (the 3-hydroxyl group) and 2 hydrogen bond acceptors (the pyridine nitrogen and hydroxyl oxygen), with a topological polar surface area (TPSA) of 33.1 Ų and zero rotatable bonds [1] . This descriptor profile is invariant for all 5,6-dihalogenated pyridin-3-ol regioisomers (including 5-chloro-6-bromopyridin-3-ol) due to identical atomic connectivity, but differs substantially from 3-alkoxy-substituted analogs and from dihalogenated pyridines lacking the 3-hydroxyl group.

ADME Prediction Lead Optimization Computational Chemistry

Optimal Procurement and Application Scenarios for 5-Bromo-6-chloropyridin-3-ol CAS 130115-85-4


Sequential Cross-Coupling Campaigns Requiring Orthogonal Halogen Reactivity

5-Bromo-6-chloropyridin-3-ol is optimally procured for multi-step synthetic sequences requiring selective, sequential functionalization of the pyridine core. The intrinsic reactivity difference between the C5-Br bond (more reactive in Pd-catalyzed cross-couplings) and the C6-Cl bond (more reactive in SNAr reactions under appropriate conditions) enables chemoselective diversification without protecting group manipulation. This orthogonality is not available in mono-halogenated pyridin-3-ols or symmetrically dihalogenated analogs such as 5,6-dibromopyridin-3-ol, where both halogens exhibit comparable reactivity [1]. Procurement of the specific 5-bromo-6-chloro substitution pattern directly enables this synthetic strategy.

Kinase Inhibitor Scaffold Construction in Medicinal Chemistry

The 5-bromo-6-chloropyridin-3-ol core serves as a privileged scaffold for constructing kinase inhibitor pharmacophores, where the 3-hydroxyl group participates in hinge-region hydrogen bonding with the kinase ATP-binding pocket [1]. This compound is referenced as a key intermediate in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors [2]. Procurement for kinase inhibitor programs is justified specifically by the presence of the 3-OH hydrogen bond donor (TPSA = 33.1 Ų) combined with the orthogonal halogen handles for diversification—features not simultaneously present in 3-alkoxy or 3-unsubstituted dihalogenated pyridine analogs.

Process Chemistry Development with Defined Physicochemical Properties

In process chemistry and scale-up development, 5-bromo-6-chloropyridin-3-ol provides well-defined physicochemical parameters (XLogP3-AA = 2.1, pKa = 7.91, density = 1.908 g/cm³) that inform solvent selection, extraction protocols, and chromatographic purification methods [1] [2]. The compound's lipophilicity facilitates organic-phase extraction from aqueous reaction mixtures, while its solid-state crystal packing behavior (characterized by C—H···O and Br···O interactions) informs formulation and storage decisions [3]. Procurement of material with consistent crystallinity and purity (≥98% by GC) is essential for reproducible process outcomes.

Nicotinic Acetylcholine Receptor Ligand Derivatization

Halogenated pyridin-3-ol derivatives, including the 6-chloro-3-pyridinyl motif, have established utility in nicotinic acetylcholine receptor (nAChR) ligand development, with commercial insecticides such as imidacloprid and thiacloprid containing this structural element [1]. 5-Bromo-6-chloropyridin-3-ol provides the 6-chloro-3-pyridinyl core with an additional C5-bromo handle for further elaboration, enabling construction of novel nAChR ligands with potentially differentiated selectivity profiles. Procurement is indicated for agrochemical discovery programs targeting this receptor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-chloropyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.